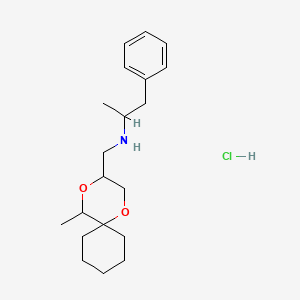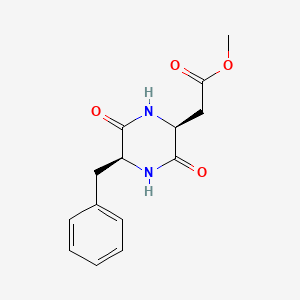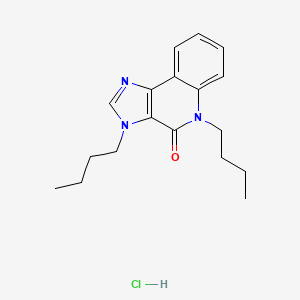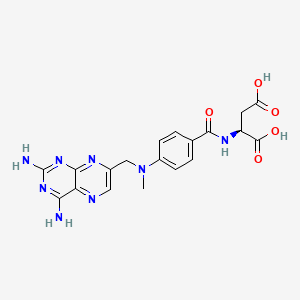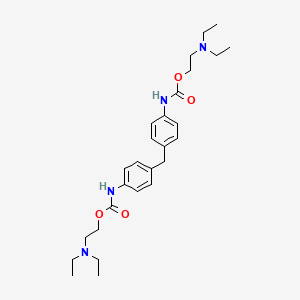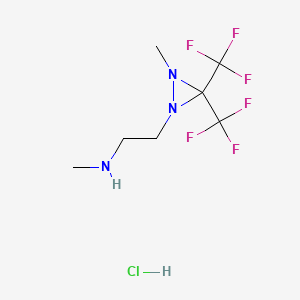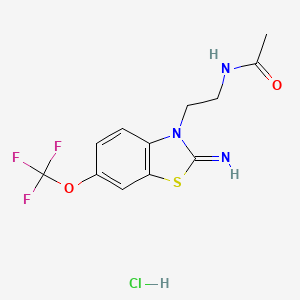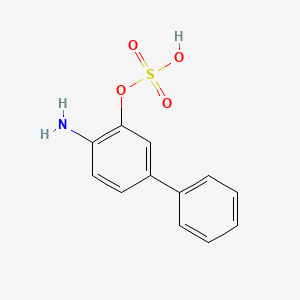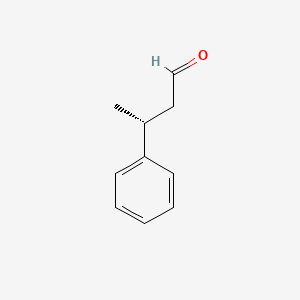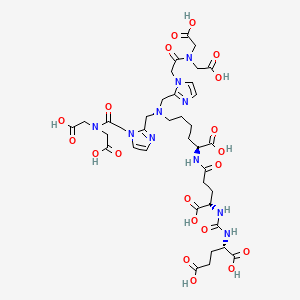
Trofolastat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The preparation of technetium TC-99M trofolastat involves complex synthetic routes and reaction conditions. The compound is synthesized by coordinating technetium-99m with a chelating agent that binds to prostate-specific membrane antigen. The industrial production methods involve radiolabeling techniques to ensure the compound’s stability and efficacy .
Analyse Chemischer Reaktionen
Trofolastat undergoes various chemical reactions, including coordination with technetium-99m. The common reagents used in these reactions include chelating agents and reducing agents to facilitate the binding of technetium-99m. The major product formed from these reactions is the radiolabeled compound, technetium TC-99M this compound .
Wissenschaftliche Forschungsanwendungen
Trofolastat has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is used as a radiotracer in SPECT imaging to detect prostate cancer. It has shown high potential in identifying and localizing prostate cancer in patients with intermediate- and high-risk prostate cancer . In chemistry and biology, it is used to study the binding affinity and specificity of small-molecule inhibitors to prostate-specific membrane antigen .
Wirkmechanismus
The mechanism of action of technetium TC-99M trofolastat involves its binding to prostate-specific membrane antigen, an enzyme with high expression in prostate cancer cells. This binding allows for the noninvasive detection of prostate cancer using SPECT imaging. The molecular targets and pathways involved include the prostate-specific membrane antigen and the radiolabeled technetium-99m .
Vergleich Mit ähnlichen Verbindungen
Trofolastat is unique in its high affinity binding to prostate-specific membrane antigen and its use as a radiotracer in SPECT imaging. Similar compounds include technetium TC-99M MIP-1404 and technetium TC-99M MIP-1405, which also target prostate-specific membrane antigen but may differ in their biodistribution and kinetic behavior .
Eigenschaften
CAS-Nummer |
1660954-70-0 |
|---|---|
Molekularformel |
C37H50N10O20 |
Molekulargewicht |
954.8 g/mol |
IUPAC-Name |
(2S)-2-[[(1S)-4-[[(1S)-5-[bis[[1-[2-[bis(carboxymethyl)amino]-2-oxoethyl]imidazol-2-yl]methyl]amino]-1-carboxypentyl]amino]-1-carboxy-4-oxobutyl]carbamoylamino]pentanedioic acid |
InChI |
InChI=1S/C37H50N10O20/c48-26(6-4-22(35(63)64)41-37(67)42-23(36(65)66)5-7-29(51)52)40-21(34(61)62)3-1-2-10-43(13-24-38-8-11-44(24)15-27(49)46(17-30(53)54)18-31(55)56)14-25-39-9-12-45(25)16-28(50)47(19-32(57)58)20-33(59)60/h8-9,11-12,21-23H,1-7,10,13-20H2,(H,40,48)(H,51,52)(H,53,54)(H,55,56)(H,57,58)(H,59,60)(H,61,62)(H,63,64)(H,65,66)(H2,41,42,67)/t21-,22-,23-/m0/s1 |
InChI-Schlüssel |
FIHVIDKDARACGD-VABKMULXSA-N |
Isomerische SMILES |
C1=CN(C(=N1)CN(CCCC[C@@H](C(=O)O)NC(=O)CC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O)CC2=NC=CN2CC(=O)N(CC(=O)O)CC(=O)O)CC(=O)N(CC(=O)O)CC(=O)O |
Kanonische SMILES |
C1=CN(C(=N1)CN(CCCCC(C(=O)O)NC(=O)CCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)CC2=NC=CN2CC(=O)N(CC(=O)O)CC(=O)O)CC(=O)N(CC(=O)O)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


